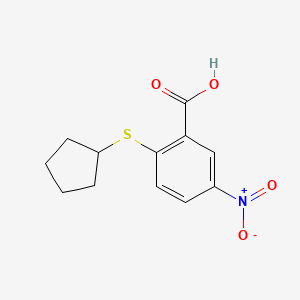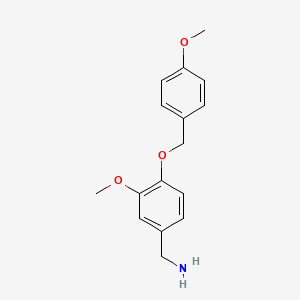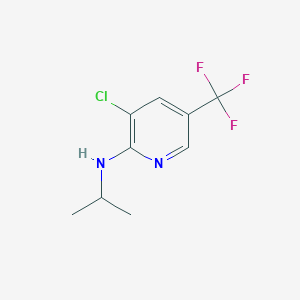
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, or CIPTFP, is an organic compound that has seen increasing use in scientific research due to its unique properties. It is a mono-substituted pyridinamine, which is a nitrogen-containing heterocyclic compound with a five-membered ring. CIPTFP is used in a wide range of applications, from drug discovery to protein engineering, and its unique properties make it a valuable tool for researchers.
Applications De Recherche Scientifique
Overview of Pyridinamine Derivatives in Scientific Research
Pyridinamine derivatives, including 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, have gained attention in scientific research due to their versatile applications, notably in the fields of medicinal chemistry, environmental studies, and material science. This compound, characterized by its pyridine core substituted with chloro, isopropyl, and trifluoromethyl groups, serves as a precursor or an intermediate in the synthesis of various compounds with significant biological and chemical properties.
Role in Medicinal and Pharmaceutical Chemistry
In medicinal and pharmaceutical research, pyridinamine derivatives are explored for their potential therapeutic applications. A study highlighted the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine scaffolds, a core structure in many pharmaceuticals, demonstrating the critical role of such derivatives in developing new medications (Parmar, Vala, & Patel, 2023). Furthermore, the introduction of trifluoromethyl groups, as seen in 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, is a common strategy in drug design to enhance pharmacokinetic properties and biological activity, underscoring its relevance in antitubercular drug development (Thomas, 1969).
Environmental Applications and Studies
In environmental sciences, the degradation pathways and environmental fate of polyfluoroalkyl chemicals, which share structural similarities with 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, have been extensively studied. Research focusing on microbial degradation of such compounds contributes to understanding their persistence and effects in ecosystems, thereby aiding in the development of bioremediation strategies to mitigate pollution (Liu & Avendaño, 2013).
Contributions to Analytical and Bioanalytical Chemistry
In analytical chemistry, the compound's derivatives serve as important analytical markers or reagents in the detection and quantification of various chemical species. The study of isomers and metabolites of related compounds, for example, informs on their distribution, transformation, and impact, thereby facilitating the monitoring and control of potentially harmful substances in the environment (Truong, Diamond, Helm, & Jantunen, 2017).
Propriétés
IUPAC Name |
3-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUDCXLHDGLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
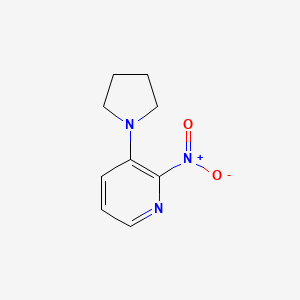


![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

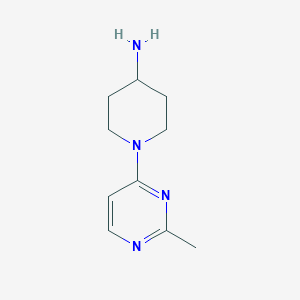
![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
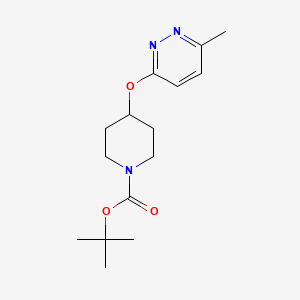

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
